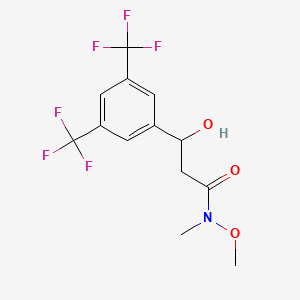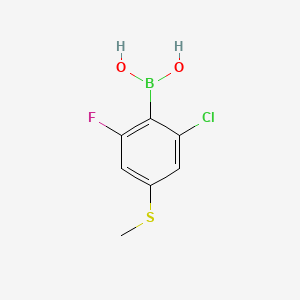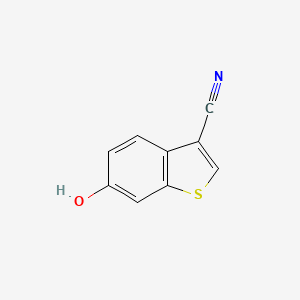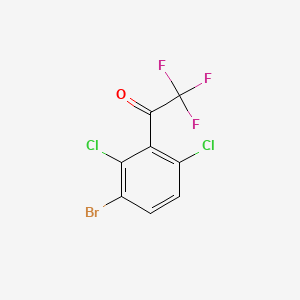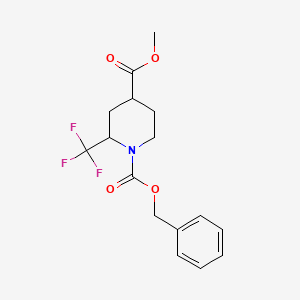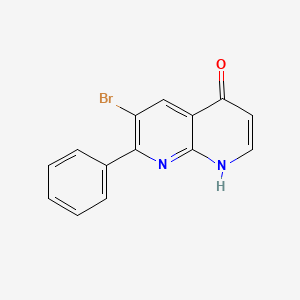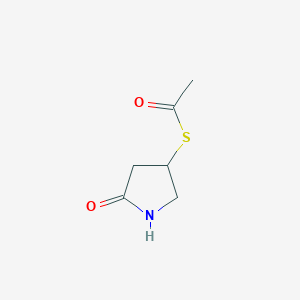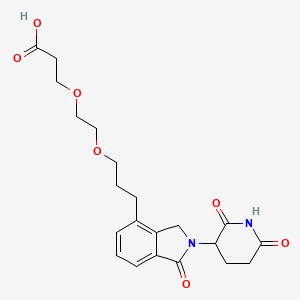
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which collectively contribute to its versatility in chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked via a PEG chain. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
-
Step 1: Synthesis of Phthalimide Intermediate
Reagents: Phthalic anhydride, ammonia
Conditions: Reflux in ethanol
-
Step 2: Synthesis of Glutarimide Intermediate
Reagents: Glutaric anhydride, ammonia
-
Step 3: Coupling Reaction
Reagents: Phthalimide intermediate, glutarimide intermediate, PEG linker
Conditions: Catalysts such as DCC (dicyclohexylcarbodiimide), solvents like dichloromethane
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the phthalimide or glutarimide moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄), conditions include acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄), conditions include anhydrous solvents.
Substitution: Reagents like alkyl halides, conditions include polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its PEG linker, which enhances solubility and biocompatibility.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeted therapies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-C2-acid involves its interaction with specific molecular targets. The phthalimide and glutarimide groups can form hydrogen bonds and hydrophobic interactions with proteins, while the PEG linker enhances solubility and facilitates cellular uptake. These interactions can modulate biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid can be compared with similar compounds such as:
- Phthalimidinoglutarimide-C3-O-PEG1-C2-amine HCl
- Phthalimidinoglutarimide-C3-O-PEG1-C2-Br
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. For instance, the amine HCl variant may be more suitable for certain biological assays, while the bromine derivative could be used in halogenation reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry.
Properties
Molecular Formula |
C21H26N2O7 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H26N2O7/c24-18-7-6-17(20(27)22-18)23-13-16-14(3-1-5-15(16)21(23)28)4-2-9-29-11-12-30-10-8-19(25)26/h1,3,5,17H,2,4,6-13H2,(H,25,26)(H,22,24,27) |
InChI Key |
RTCWSRWDMKNIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)
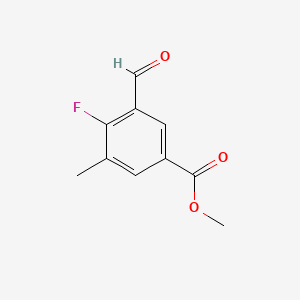


![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)
